molecular formula C11H9N3O3S B14916709 2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid

Cat. No.: B14916709
M. Wt: 263.27 g/mol
InChI Key: UVJVFKINFBJQJZ-UHFFFAOYSA-N
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Description

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid is a benzoic acid derivative featuring a 1,2,5-thiadiazole ring substituted with a methyl group at the nitrogen position (N-methyl) and linked via a carboxamide group to the ortho position of the benzene ring. This compound combines the aromatic carboxylic acid moiety with a sulfur- and nitrogen-containing heterocycle, which may confer unique electronic, steric, and coordination properties. For example, benzamide derivatives are often synthesized via coupling reactions between acyl chlorides (or activated carboxylic acids) and amines under basic conditions . The presence of the thiadiazole ring may also enable applications in catalysis or medicinal chemistry, similar to compounds with directing groups like N,O-bidentate ligands .

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

2-[methyl(1,2,5-thiadiazole-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C11H9N3O3S/c1-14(10(15)8-6-12-18-13-8)9-5-3-2-4-7(9)11(16)17/h2-6H,1H3,(H,16,17)

InChI Key

UVJVFKINFBJQJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=NSN=C2

Origin of Product

United States

Preparation Methods

Procedure:

  • 3-Cyano-1,2,5-thiadiazole Preparation :

    • React 3,4-dichloro-1,2,5-thiadiazole (1 eq) with trimethylsilyl cyanide (1.2 eq) in anhydrous tert-butyl methyl ether at −50°C.
    • After 4 h, warm to room temperature, extract with ether, and concentrate to yield the nitrile (74% yield).
  • Nitrile Hydrolysis :

    • Treat the nitrile with 6 M HCl under reflux for 12 h.
    • Neutralize with NaOH and isolate via crystallization to obtain 1,2,5-thiadiazole-3-carboxylic acid (85% yield).

Amide Bond Formation with 2-Aminobenzoic Acid

The carboxylic acid is activated for coupling with 2-aminobenzoic acid (anthranilic acid). To prevent interference from the benzoic acid group, ester protection is employed:

Procedure:

  • Protection of 2-Aminobenzoic Acid :

    • Convert 2-aminobenzoic acid to methyl 2-aminobenzoate using SOCl₂ in methanol (90% yield).
  • Activation of Thiadiazole-3-carboxylic Acid :

    • Generate the acid chloride by treating 1,2,5-thiadiazole-3-carboxylic acid with thionyl chloride (SOCl₂) at 70°C for 2 h.
  • Coupling Reaction :

    • React the acid chloride (1 eq) with methyl 2-aminobenzoate (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Stir at 25°C for 6 h to form methyl 2-(1,2,5-thiadiazole-3-carboxamido)benzoate (62% yield).

N-Methylation of the Amide

Methylation of the secondary amide is achieved using Meerwein’s reagent (trimethyloxonium tetrafluoroborate), a potent alkylating agent:

Procedure:

  • Methylation :
    • Dissolve methyl 2-(1,2,5-thiadiazole-3-carboxamido)benzoate (1 eq) in anhydrous DCM.
    • Add Meerwein’s reagent (2 eq) and stir at 0°C for 2 h, then at 25°C for 12 h.
    • Quench with aqueous NaHCO₃ and extract with DCM to isolate methyl 2-(N-methyl-1,2,5-thiadiazole-3-carboxamido)benzoate (78% yield).

Ester Hydrolysis to Carboxylic Acid

The final step involves deprotection of the methyl ester:

Procedure:

  • Hydrolysis :
    • Treat methyl ester (1 eq) with 2 M NaOH in THF/H₂O (1:1) at 60°C for 4 h.
    • Acidify with HCl (pH 2–3) and filter to obtain this compound (92% yield).

Analytical Data and Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiadiazole-H), 7.95–7.89 (m, 2H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 3.42 (s, 3H, N-CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-S).
  • HRMS (ESI) : m/z calcd. for C₁₁H₉N₃O₃S [M+H]⁺: 280.0385; found: 280.0389.

Optimization and Challenges

  • Amide Methylation : Traditional alkylating agents (e.g., CH₃I/NaH) show <30% conversion due to amide resonance stabilization. Meerwein’s reagent improves efficiency.
  • Regioselectivity : Use of 3,4-dichloro-1,2,5-thiadiazole ensures correct positioning of the carboxylic acid group.

Table 1: Summary of Synthetic Steps

Step Reaction Reagents/Conditions Yield (%)
1 Nitrile Synthesis TMSCN, tert-butyl methyl ether, −50°C 74
2 Carboxylic Acid Formation 6 M HCl, reflux 85
3 Ester Protection SOCl₂, MeOH 90
4 Amide Coupling Acid chloride, TEA, DCM 62
5 N-Methylation Meerwein’s reagent, DCM 78
6 Ester Hydrolysis 2 M NaOH, THF/H₂O 92

Chemical Reactions Analysis

Types of Reactions

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid is a chemical compound with the molecular formula C11H9N3O3S . While specific applications of this exact compound are not detailed in the provided search results, the broader chemical class of thiadiazoles offers insights into potential uses.

Thiadiazoles: General Applications

Thiadiazoles, a class of heterocyclic compounds, exhibit a wide range of biological activities, making them valuable in various applications .

Antimicrobial and Antiviral Agents Thiadiazole derivatives have demonstrated antiviral and antimicrobial properties . Research indicates their potential as treatments against various viral and microbial infections .

Anti-Epileptic Agents Thiadiazoles have shown promise as anti-epileptic agents . Studies have explored their anticonvulsant activity, suggesting they could be developed into treatments for epilepsy .

Other Biological Activities Beyond antiviral and anti-epileptic applications, thiadiazoles exhibit other biological activities, including antidiabetic, anticancer, and anti-inflammatory effects . These diverse properties highlight their potential in treating a variety of diseases .

Synthesis of Thiadiazole Derivatives

Several methods exist for synthesizing thiadiazole derivatives . These methods involve different chemical reactions and starting materials to create a variety of substituted thiadiazoles .

Synthesis Using Thiosemicarbazide One method involves using thiosemicarbazide and carbon disulfide as precursors to synthesize 1,3,4-thiadiazole derivatives by substituting with phenyl isocyanate derivatives at the second and fifth positions .

Condensation with 3-amino-4-hydroxybenzoate Another method involves condensing 3-amino-4-hydroxybenzoate along with ethanol to obtain the main compound .

Microwave Irradiation Methods Sahoo et al. synthesized 1,3,4-thiadiazole derivatives by both conventional and microwave-irradiated methods . The microwave method was found to be more effective and gave a higher yield .

Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques .

NMR and IR Spectroscopy Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized thiadiazole derivatives .

Mass Spectral Analysis Mass spectral analysis is employed to determine the molecular weight and fragmentation pattern of the compounds, providing further evidence of their structure .

In-Vivo Studies

In-vivo studies are conducted to evaluate the biological activity of thiadiazole derivatives .

Anticonvulsant Activity The anticonvulsant activity is assessed using models like scPTZ (subcutaneous pentylenetetrazole) and MES (maximal electroshock) . Diazepam is often used as a standard for comparison .

Mechanism of Action

The mechanism of action of 2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiadiazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Features Reference
2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid C₁₁H₉N₃O₃S Not Provided Not Reported Thiadiazole-carboxamide, ortho-substituted
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 65032-66-8 139.5–140 Thiazole ring, commercial availability
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S Not Provided Not Reported Thiazole ring, para-substituted
2-(2,2-Dicyano-1-methylethenyl)benzoic acid C₁₂H₈N₂O₂ Not Provided Not Reported Atropisomerism, solid-state NMR resolved

Notes and Limitations

  • Data Gaps : Direct experimental data (e.g., melting point, synthetic yield) for this compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Q & A

Q. How to address conflicting reports on the compound’s cytotoxicity in mammalian cells?

  • Methodological Answer : Compare cell lines used (e.g., HEK293 vs. HepG2), exposure durations (24 vs. 48 hours), and cytotoxicity assays (MTT vs. LDH). Perform parallel experiments with standardized protocols (e.g., 10–100 µM range, 24-hour exposure) and include positive controls (e.g., doxorubicin) .

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